(2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one
Overview
Description
“(2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one” is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 g/mol .
Synthesis Analysis
The synthesis of this compound involves a reaction with magnesium and iodine, followed by the addition of 1-bromo-2,5-difluorobenzene . The reaction mixture is then stirred at room temperature for several hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H21NO4 . More detailed structural information, such as the 2D or 3D structure, may be available in specialized chemical databases or scientific literature.Physical and Chemical Properties Analysis
This compound has various physical and chemical properties listed in the ECHA registration dossier . These include its appearance, melting point, boiling point, density, vapour pressure, partition coefficient, water solubility, and solubility in organic solvents .Scientific Research Applications
Chemical and Pharmacological Research Applications
Morpholine and pyran derivatives are explored extensively for their pharmacological potential. The morpholine ring, present in various organic compounds, has been studied for its broad spectrum of pharmacological activities. Similarly, pyrans are noted for their diverse applications due to their significant biological activity. Research into these moieties has led to developments in methodologies for designing novel derivatives with potent pharmacophoric activities, aiming to support future drug design and synthesis efforts (Asif & Imran, 2019).
Antibacterial Activity and Molecular Docking Studies
Novel synthesized derivatives incorporating morpholine have been evaluated for their antibacterial activity through molecular docking studies. These studies have demonstrated the potential of morpholine-containing compounds in combating bacterial infections by showing significant inhibition against specific bacteria strains (Khumar, Ezhilarasi, & Prabha, 2018).
Chemoenzymatic Synthesis for Analgesic Development
A novel approach involves the chemoenzymatic synthesis of ethereal analogs of morpholine derivatives, targeting potent and safer analgesic applications. The synthesis process leverages the unique properties of morpholine for the development of synthetic opiates with improved opioid receptor affinity and selectivity (Borowiecki, 2022).
Optical Absorption and Synthesis of Derivatives
Research into the synthesis of novel derivatives and their optical absorption properties has been conducted, highlighting the versatility of morpholine and pyran components in the development of compounds with specific optical characteristics. These studies contribute to the understanding of how substitutions and chemical modifications affect the physical properties of these compounds (Milovidova et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(2R)-1-morpholin-4-yl-2-(oxan-2-yloxy)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-10(17-11-4-2-3-7-16-11)12(14)13-5-8-15-9-6-13/h10-11H,2-9H2,1H3/t10-,11?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFZGSBFEPFDNR-NFJWQWPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCOCC1)OC2CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170835 | |
Record name | 4-[(2R)-1-Oxo-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701170835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135270-08-5 | |
Record name | 4-[(2R)-1-Oxo-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135270-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2R)-1-Oxo-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701170835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.